molecular formula C15H17N3O4 B5361813 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(tert-butyl)isoxazol-3-yl)urea

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(tert-butyl)isoxazol-3-yl)urea

Cat. No.: B5361813
M. Wt: 303.31 g/mol
InChI Key: HRSUJGFVSQMUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(tert-butyl)isoxazol-3-yl)urea is a urea derivative characterized by a benzo[d][1,3]dioxole moiety linked to a 5-(tert-butyl)isoxazole group via a urea bridge. This compound’s structural uniqueness positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where bulky substituents are advantageous.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2,3)12-7-13(18-22-12)17-14(19)16-9-4-5-10-11(6-9)21-8-20-10/h4-7H,8H2,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSUJGFVSQMUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(tert-butyl)isoxazol-3-yl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O5C_{22}H_{24}N_{2}O_{5} with a molecular weight of 396.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring through a urea functional group, which is hypothesized to contribute to its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor properties. A study evaluating various compounds related to this structure found that several exhibited potent growth inhibition against human cancer cell lines such as HeLa, A549, and MCF-7. Notably, some compounds showed IC50 values below 5 μM, indicating strong cytotoxic activity.

Case Study: Antitumor Evaluation

A specific focus was placed on compound C27 , which demonstrated remarkable activity against the HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively. The mechanism of action was investigated through apoptosis assays and cell cycle analysis, revealing that C27 induced apoptosis and caused S-phase and G2/M-phase cell cycle arrest in the HeLa cell line .

CompoundCell LineIC50 (μM)Mechanism
C27HeLa2.07 ± 0.88Apoptosis induction
C27A5493.52 ± 0.49Cell cycle arrest
C7A5492.06 ± 0.09-
C16MCF-72.55 ± 0.34-

Antibacterial Activity

In addition to its antitumor potential, the compound's derivatives have been evaluated for antibacterial properties. A series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles were synthesized and tested against various bacterial strains.

Findings on Antibacterial Efficacy

The results indicated that these compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivative 4e showed minimum inhibitory concentrations (MICs) of 80 nM against Sarcina and 110 nM against Staphylococcus aureus, outperforming standard antibacterial agents .

CompoundBacterial StrainMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how variations in chemical structure influence biological activity. Modifications at specific positions on the benzo[d][1,3]dioxole and isoxazole rings were found to significantly alter both antitumor and antibacterial activities.

Key Observations:

  • Substituents on the Urea Moiety : The presence of tert-butyl groups enhanced lipophilicity, which correlated with increased cellular uptake.
  • Positioning of Functional Groups : Variations in the positioning of functional groups on the isoxazole ring affected the binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound may improve binding specificity to hydrophobic pockets in biological targets compared to smaller substituents (e.g., methyl in ).
  • Electronic Properties : Electron-withdrawing groups (e.g., pyridazine in ) or sulfur-containing heterocycles (e.g., bis(thiazole) in ) modulate reactivity and interaction with polar residues.

Physicochemical Properties

Comparative data for solubility, logP, and molecular weight:

Compound Molecular Weight (g/mol) Calculated logP Aqueous Solubility (mg/mL) References
Target Compound ~345 ~3.5 (estimated) Low (tert-butyl increases lipophilicity)
Methylisoxazole Urea 329 2.8 Moderate
Pyridazine Urea 357 2.2 Moderate (due to ketone group)
Bis(thiazole) Urea 413 4.1 Very low

Key Trends :

  • Solubility : Bulky substituents reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.